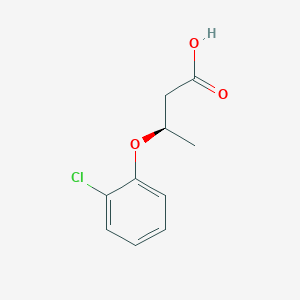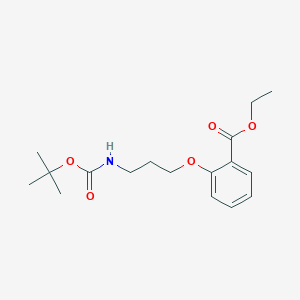
2-Phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylethenesulfonamide is an organic compound with the molecular formula C8H9NO2S. It is a member of the styrene family and is characterized by the presence of a sulfonamide group attached to a phenylethene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethenesulfonamide typically involves the reaction of phenylethene with sulfonamide precursors. One common method involves the use of a xanthate ester as a reagent for aminosulfonation, using pre-formed imidoiodinane as the nitrogen source . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using commercially available reagents and operationally convenient conditions. The process involves the use of sulfonyl chlorides and amines in the presence of organic or inorganic bases . This method is efficient and allows for the production of large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylethenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The phenylethene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted phenylethenesulfonamides .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown promise in biological studies, particularly in the development of new drugs.
Medicine: It has been investigated for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 2-Phenylethenesulfonamide involves its interaction with specific molecular targets. In biological systems, it acts as a competitive antagonist of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This mechanism makes it a potential candidate for antibacterial and anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Phenylethenesulfonamide include:
- 2-Methoxyethoxy-2-phenylethenesulfonamide
- 2-Fluoroethoxy-2-phenylethenesulfonamide
- 2-Phenylethanesulfonamide
Uniqueness
What sets this compound apart from its analogs is its unique structural configuration, which allows for specific interactions with molecular targets.
Propiedades
Fórmula molecular |
C8H9NO2S |
|---|---|
Peso molecular |
183.23 g/mol |
Nombre IUPAC |
(Z)-2-phenylethenesulfonamide |
InChI |
InChI=1S/C8H9NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,9,10,11)/b7-6- |
Clave InChI |
SHPHBMZZXHFXDF-SREVYHEPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\S(=O)(=O)N |
SMILES canónico |
C1=CC=C(C=C1)C=CS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


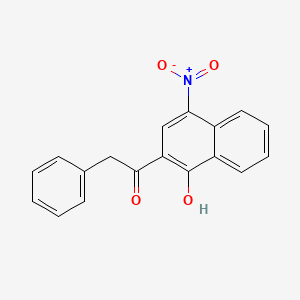
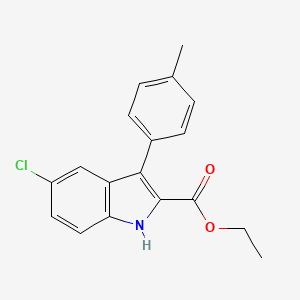

![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-Dihydroxy-10,13-dimethyl-17-((2R)-5-oxo-5-(((3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)pentan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acrylate](/img/structure/B13091273.png)
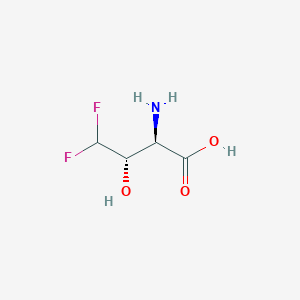
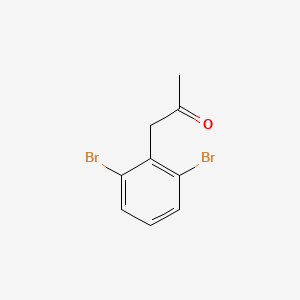
![copper;hydron;3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate](/img/structure/B13091285.png)
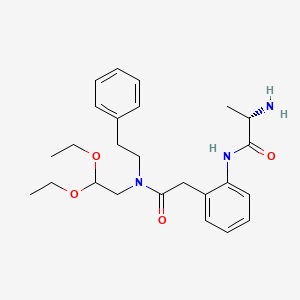
![(R)-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13091295.png)

![1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13091303.png)
![4-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13091330.png)
